pKₐ‑Governed Speciation: Antimonate(1–) vs. Arsenate and Phosphate
Antimonic acid dissociates as a monoprotic acid with pKₐ = 2.848 at 25 °C, producing exclusively the antimonate(1–) ion [1]. In contrast, arsenic acid is triprotic (pKₐ₁ ≈ 2.2, pKₐ₂ ≈ 6.9, pKₐ₃ ≈ 11.5) and phosphoric acid is triprotic (pKₐ₁ ≈ 2.1, pKₐ₂ ≈ 7.2, pKₐ₃ ≈ 12.3). This means that across the environmentally and industrially critical pH 4–8 range, antimonate(1–) remains a single ‑1‑charged species, whereas arsenate and phosphate distribute among multiple protonation states, creating drastically different surface‑charge interactions and metal‑complexation behaviour.
| Evidence Dimension | Acid dissociation constant (pKₐ) |
|---|---|
| Target Compound Data | pKₐ = 2.848 (25 °C) |
| Comparator Or Baseline | Arsenic acid: pKₐ₁ 2.2; Phosphoric acid: pKₐ₁ 2.1 |
| Quantified Difference | ΔpKₐ ≈ +0.65 vs. arsenate; +0.75 vs. phosphate; critically, antimonate(1–) has no second/third protonation step. |
| Conditions | Titration of dilute Na‑antimonate with HClO₄ and single‑point pH measurements of Sb(OH)₅⁰ solutions; ionic strength corrections applied [1]. |
Why This Matters
Procurement decisions based solely on stoichiometric equivalence ignore that antimonate(1–) delivers a single, invariant charge state in the pH 4–8 window, simplifying buffer design, surface‑loading calculations, and avoiding multi‑species equilibrium complications that plague arsenate/phosphate‑based systems.
- [1] Plyasunov, A.V. & Grenthe, I. The dissociation constant of antimonic acid at 10–40 °C. J. Solution Chem. 37, 1161–1174 (2008). https://doi.org/10.1007/s10953-008-9292-0 View Source
